molecular formula C11H10BrFN4OS B10923413 4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10923413
M. Wt: 345.19 g/mol
InChI Key: BJCIOUXNOLFKAZ-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole core substituted with various functional groups, including a bromo, fluoro, and thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by the introduction of the bromo and fluoro substituents through electrophilic aromatic substitution reactions. The final step often involves the condensation of the pyrazole derivative with a thienyl-containing aldehyde under acidic or basic conditions to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole-3-carbohydrazide: Lacks the fluoro and thienyl groups, making it less complex.

    5-Fluoro-2-thienylmethanol: Contains the thienyl and fluoro groups but lacks the pyrazole core.

    1,5-Dimethyl-1H-pyrazole-3-carbohydrazide: Similar core structure but lacks the bromo and fluoro substituents.

Uniqueness

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10BrFN4OS

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H10BrFN4OS/c1-6-9(12)10(16-17(6)2)11(18)15-14-5-7-3-4-8(13)19-7/h3-5H,1-2H3,(H,15,18)/b14-5+

InChI Key

BJCIOUXNOLFKAZ-LHHJGKSTSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N/N=C/C2=CC=C(S2)F)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN=CC2=CC=C(S2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.